L-P-FLUOROPHENYLGLYCINE HCL
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Overview
Description
Preparation Methods
The preparation of L-P-Fluorophenylglycine hydrochloride involves several synthetic routes. One common method includes the separation of racemized p-fluorophenyl glycine methyl ester and converting it into racemized L-P-Fluorophenylglycine methyl acid . This process often involves the use of L-camphorsulfonic acid as a refining agent to increase yield and purity .
Chemical Reactions Analysis
L-P-Fluorophenylglycine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves halogenation or nitration, using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
L-P-Fluorophenylglycine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme interactions and protein folding.
Mechanism of Action
The mechanism of action of L-P-Fluorophenylglycine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. The compound’s fluorine atom enhances its binding affinity and specificity to target enzymes, thereby influencing their activity .
Comparison with Similar Compounds
L-P-Fluorophenylglycine hydrochloride is unique due to its fluorine substitution, which imparts distinct chemical and biological properties. Similar compounds include:
L-Phenylglycine: Lacks the fluorine atom, resulting in different reactivity and binding properties.
D-Phenylglycine: The enantiomer of L-Phenylglycine, with different stereochemistry and biological activity.
L-Tyrosine: Contains a hydroxyl group instead of a fluorine atom, leading to different biochemical interactions.
These comparisons highlight the unique features of L-P-Fluorophenylglycine hydrochloride, particularly its enhanced stability and specificity in biochemical applications.
Properties
IUPAC Name |
(2S)-2-amino-2-(4-fluorophenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUCORGIJVVECX-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704222 |
Source
|
Record name | (2S)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185994-15-4 |
Source
|
Record name | (2S)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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